4-Pyridin-2-ylbutan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

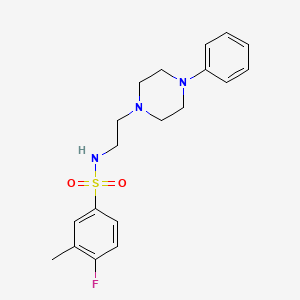

4-Pyridin-2-ylbutan-2-amine, also known as PBA, is a synthetic organic compound with a chemical formula C10H14N2. It has a molecular weight of 150.22 .

Synthesis Analysis

The synthesis of 2-aminopyridine derivatives, which includes this compound, has been demonstrated by the efficient and easy access to a variety of substituted 2-aminopyridines using enaminones as key precursors under solvent-free conditions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring attached to a butan-2-amine group . The InChI code for this compound is 1S/C9H14N2/c1-8(10)5-6-9-4-2-3-7-11-9/h2-4,7-8H,5-6,10H2,1H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Fused Imidazo-Diazines and Imidazo-Pyridines Synthesis : 4-Pyridin-2-ylbutan-2-amine is used in the synthesis of imidazo-fused heteroaromatics using nucleophilic nitrenoids in a gold-catalyzed formal [3 + 2]-dipolar cycloaddition. This process accommodates structural variation and tolerates sensitive functional groups (Garzón & Davies, 2014).

Corrosion Inhibition : Schiff base compounds derived from this compound are effective corrosion inhibitors for mild steel in hydrochloric acid. Their efficiency is influenced by the concentration of inhibitors and the type of functional groups substituted on the benzene ring (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Catalysis and Reaction Mechanisms

C-H Functionalization : In the context of cyclic amines, this compound undergoes redox-annulations with α,β-unsaturated aldehydes and ketones, leading to the formation of ring-fused pyrrolines which are further oxidized to pyrroles or reduced to pyrrolidines (Kang et al., 2015).

Aminomethylation Reaction : Tris[N,N-bis(trimethylsilyl)amido] complexes of group 3 metals catalyze ortho-C-H bond addition of pyridine derivatives like this compound into the C═N double bond of nonactivated imines, forming aminomethylated products (Nagae et al., 2015).

Biological Applications

Antimalarial Activity : Derivatives of this compound containing lipophilic side chains at the imine nitrogen atom show potential as antimalarials, with some showing notable activity against Plasmodium falciparum strains (Rodrigues et al., 2009).

Fluorescent Sensor for Ni2+ Ions : A novel pyrene-based fluorescent probe derived from this compound has been developed for selective "turn on" and naked-eye detection of Ni2+ ions, demonstrating potential applicability in biological environments (Khan, Ramu, & Pitchumani, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

4-pyridin-2-ylbutan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8(10)5-6-9-4-2-3-7-11-9/h2-4,7-8H,5-6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKSNKWKKKLHMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylbutyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2685457.png)

![2-[3-[(2-Chloroacetyl)amino]oxetan-3-yl]-N,N-dimethylacetamide](/img/structure/B2685458.png)

![5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2685461.png)

![2-((4-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2685465.png)

![N-[(5-methylfuran-2-yl)methyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2685474.png)

![2-[4-Prop-2-enyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]ethanenitrile](/img/structure/B2685477.png)